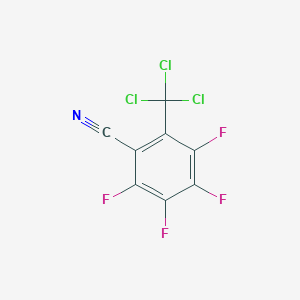
3-(Trichloromethyl)benzophenone, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trichloromethyl)benzophenone, 95% (3-TCMBP) is a versatile chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 145°C and is soluble in most organic solvents. 3-TCMBP is a relatively inexpensive and commercially available reagent that is used in a variety of laboratory experiments.
科学研究应用
3-(Trichloromethyl)benzophenone, 95% is used as a reagent in a variety of scientific research applications. It is used as a catalyst in the synthesis of organic compounds, as a photosensitizer in photochemical reactions, and as a fluorescent probe in spectroscopic measurements. It is also used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of pharmaceuticals, and as a ligand in the synthesis of transition metal complexes.
作用机制
The mechanism of action of 3-(Trichloromethyl)benzophenone, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of new bonds between molecules. The compound can also act as a photosensitizer, which can promote the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can then react with other molecules to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trichloromethyl)benzophenone, 95% are not yet fully understood. However, it is believed that the compound can be toxic to cells and can cause oxidative damage to proteins and DNA. It is also believed that the compound can interfere with the activity of enzymes and can affect the expression of genes.
实验室实验的优点和局限性
The advantages of using 3-(Trichloromethyl)benzophenone, 95% in laboratory experiments include its low cost, availability, and versatility. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. It is also a highly versatile reagent that can be used in a variety of laboratory experiments. However, the compound can be toxic and can cause oxidative damage to cells, so it should be handled with caution.
未来方向
There are a number of potential future directions for 3-(Trichloromethyl)benzophenone, 95% research. One potential area of research is to further explore its mechanism of action and to better understand its biochemical and physiological effects. It would also be beneficial to further explore its potential applications in the synthesis of organic compounds, pharmaceuticals, and polymers. Additionally, further research could explore its potential as a fluorescent probe for spectroscopic measurements and its potential use as a photosensitizer in photochemical reactions. Finally, it would also be beneficial to explore ways to reduce the toxicity of the compound and to develop safer methods of handling and using it in laboratory experiments.
合成方法
3-(Trichloromethyl)benzophenone, 95% can be synthesized from the reaction of benzophenone with trichloromethane in the presence of a Lewis acid such as aluminum chloride, zinc chloride, or boron trifluoride. The reaction is typically conducted in an inert atmosphere and the product is isolated by column chromatography or recrystallization. The yield of the reaction is typically around 95%.
属性
IUPAC Name |
phenyl-[3-(trichloromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZKFDYOFKOBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)




